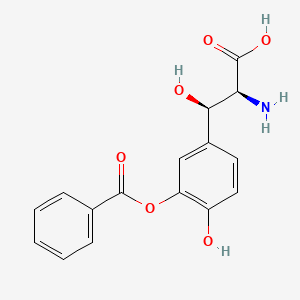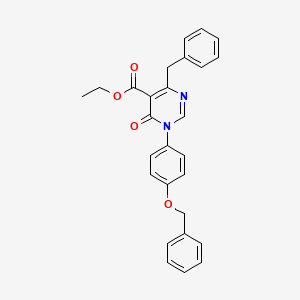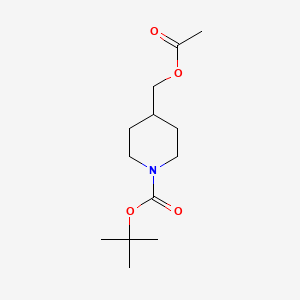
(-)-Epicatechin-13C3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-Epicatechin-13C3: is a naturally occurring flavonoid, a type of compound found in various plants, particularly in cocoa, tea, and certain fruits. It is a stereoisomer of epicatechin, distinguished by its specific three-dimensional arrangement of atoms. The “13C3” designation indicates that three carbon atoms in the molecule are isotopically labeled with carbon-13, a stable isotope of carbon. This labeling is often used in scientific research to trace the metabolic pathways and interactions of the compound within biological systems.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Epicatechin-13C3 typically involves the incorporation of carbon-13 labeled precursors into the biosynthetic pathway of epicatechin. This can be achieved through chemical synthesis or biotechnological methods. One common approach is to start with a carbon-13 labeled glucose, which is then metabolized by plants or microorganisms to produce the labeled flavonoid. The reaction conditions often involve controlled fermentation processes, where the labeled precursor is fed to the producing organism under specific conditions to maximize yield.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity and cost of incorporating isotopic labels. advancements in biotechnological methods have made it possible to produce this compound on a larger scale. Techniques such as metabolic engineering and fermentation using genetically modified microorganisms are employed to enhance the production efficiency and yield of the labeled compound.
化学反応の分析
Types of Reactions: (-)-Epicatechin-13C3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroflavonoids, which have different biological activities.
Substitution: Substitution reactions can occur at various positions on the flavonoid ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and molecular oxygen. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used to reduce this compound.
Substitution: Substitution reactions often involve nucleophiles such as halides, thiols, or amines, and are carried out under various conditions depending on the desired product.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroflavonoids.
Substitution: Various substituted flavonoid derivatives.
科学的研究の応用
Chemistry: In chemistry, (-)-Epicatechin-13C3 is used as a model compound to study the behavior of flavonoids under different chemical conditions. Its isotopic labeling allows researchers to trace its metabolic pathways and interactions in complex systems.
Biology: In biological research, this compound is used to investigate the role of flavonoids in plant physiology and metabolism. Its labeled form helps in understanding how plants synthesize and utilize flavonoids.
Medicine: In medicine, this compound is studied for its potential health benefits, including antioxidant, anti-inflammatory, and cardioprotective effects. The isotopic labeling allows for precise tracking of its bioavailability and metabolism in the human body.
Industry: In the food and beverage industry, this compound is used to enhance the nutritional value and health benefits of products such as chocolate and tea. Its labeled form is also used in quality control and authenticity testing.
作用機序
The mechanism of action of (-)-Epicatechin-13C3 involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: this compound scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Cardioprotective Effects: this compound enhances endothelial function, improves blood flow, and reduces the risk of cardiovascular diseases.
類似化合物との比較
Catechin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Quercetin: A flavonoid known for its strong antioxidant activity and potential health benefits.
Kaempferol: A flavonoid with anti-inflammatory and anticancer properties.
Uniqueness: (-)-Epicatechin-13C3 is unique due to its isotopic labeling, which allows for precise tracking and study of its metabolic pathways and interactions. This makes it a valuable tool in scientific research, providing insights that are not possible with non-labeled compounds.
特性
分子式 |
C15H14O6 |
|---|---|
分子量 |
293.25 g/mol |
IUPAC名 |
(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol |
InChI |
InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15-/m1/s1/i6+1,13+1,15+1 |
InChIキー |
PFTAWBLQPZVEMU-AVOAOITDSA-N |
異性体SMILES |
[13CH2]1[13C@H]([13C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O |
正規SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-2-chloro-N-methyl-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13842209.png)
![[(1R)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate](/img/structure/B13842211.png)
![2-Allyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13842220.png)



![(5R,8R,9S,10R,13S,14S)-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13842250.png)
![rel-(1R,2R)-3-Oxo-2-[(2Z)-5-(sulfooxy)-2-penten-1-yl]cyclopentaneacetic Acid (relative) Sodium Salt](/img/structure/B13842252.png)
![Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-sulfanylidenepyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B13842260.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13842265.png)
![N-beta-D-Galactopyranosyl-N'-[(2-methanethiosulfonyl)ethyl]urea](/img/structure/B13842269.png)
